
methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The name suggests it has a pyrazole ring and a sulfamoyl group attached to the indene derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains an indene ring (a fused cyclopentene and benzene ring), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a sulfamoyl group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms), and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to an oxygen atom which is in turn bonded to a methyl group) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For instance, the presence of polar functional groups like sulfamoyl and carboxylate would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Structural and Spectral Investigations
One study focused on the combined experimental and theoretical studies of a biologically important pyrazole-4-carboxylic acid derivative, highlighting its characterization through various spectroscopic and analytical techniques. The research underscores the relevance of these compounds in understanding molecular structures and interactions, which could be crucial for designing new materials or drugs (S. Viveka et al., 2016).
Catalytic and Synthetic Applications
Another study reported the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety, demonstrating their catalytic applications in synthesizing various organic compounds. This research highlights the utility of pyrazole derivatives in facilitating organic reactions, offering potential for industrial and pharmaceutical chemistry (M. Zolfigol et al., 2015).
Bioactivities and Pharmaceutical Potential
Research on new 1H-pyrazole derivatives containing an aryl sulfonate moiety explored their synthesis and evaluated their anti-inflammatory and antimicrobial activities. Such studies are pivotal for the development of new therapeutic agents, showcasing the pharmaceutical applications of these compounds (B. V. Kendre et al., 2013).
Metal Complex Studies
Investigations into the potentiometric and thermodynamic studies of certain pyrazole derivatives and their metal complexes offer insights into the chemical behavior of these compounds in various conditions. These findings are essential for the development of new materials and for understanding the fundamental principles of coordination chemistry (A. Fouda et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-14(18)12-8-15-16-13(12)22(19,20)17-11-6-5-9-3-2-4-10(9)7-11/h5-8,17H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRODYFHLSWSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)
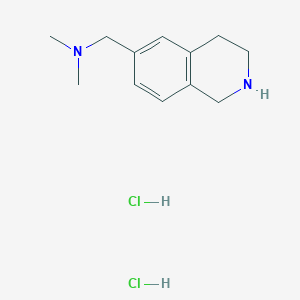

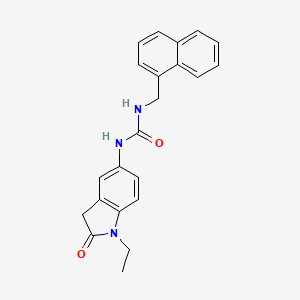
![N-[2-[(5-Cyclohexyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2703753.png)
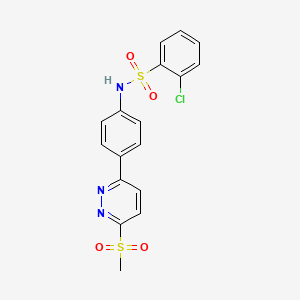
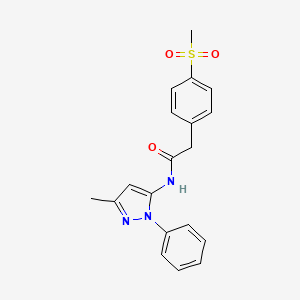

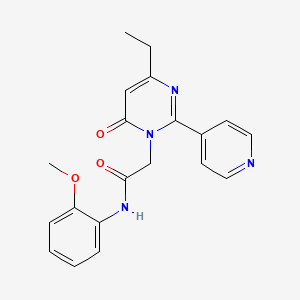
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2703759.png)
![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)
![(3-Chloro-4-fluorophenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2703761.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2703763.png)